molecular formula C17H16N4O2S2 B2698219 N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203369-63-4

N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2698219
CAS RN: 1203369-63-4
M. Wt: 372.46
InChI Key: NVILYEUFAUQWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, also known as APPT, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. APPT is a member of the thiazole family and has a molecular weight of 338.44 g/mol. In

Scientific Research Applications

Anticancer Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have demonstrated significant anticancer properties. A study by Gomha et al. (2017) synthesized a series of pharmacophores containing thiazole moiety and evaluated them as potent anticancer agents, specifically against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Similarly, research by Tiwari et al. (2017) focused on the synthesis of Schiff’s bases containing a thiadiazole scaffold, which showed promising anticancer activity against various human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Antimicrobial Activity

These compounds have also been investigated for their antimicrobial properties. The study by Farghaly, Abdallah, and Muhammad (2011) explored the antimicrobial activities of thiadiazole-enaminones, indicating potential effectiveness against various microorganisms (Farghaly, Abdallah, & Muhammad, 2011).

Enzyme Inhibition

A 2019 study by Zhang et al. found that derivatives of 4-methoxy-phenylthiazole-2-amine, closely related to the compound , acted as inhibitors of acetylcholinesterase, an enzyme target for treating conditions like Alzheimer's disease (Zhang, Xu, Jian, Yang, & Ma, 2019).

Antitubercular and Antiviral Activity

Samadhiya, Sharma, and Srivastava (2013) synthesized derivatives of 2-amino-5-nitrothiazole, exhibiting antitubercular activity (Samadhiya, Sharma, & Srivastava, 2013). Additionally, Srivastava et al. (1977) reported the synthesis of thiazole C-nucleosides with potential antiviral activities (Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, & Robins, 1977).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-3-7-12-15(25-21-20-12)16(23)19-17-18-13(14(24-17)10(2)22)11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVILYEUFAUQWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC(=C(S2)C(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenylthiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

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